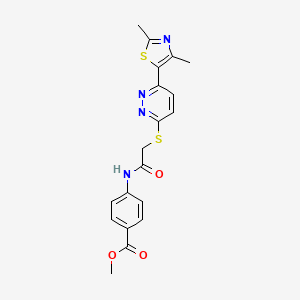

Methyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are found in many biologically active compounds .

Molecular Structure Analysis

The compound contains a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a pyridazine ring and a benzoate group.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. The thiazole ring, for example, can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the other groups present in the molecule.Scientific Research Applications

- Thiazoles have been extensively studied for their antimicrobial properties. The compound’s thiazole ring may contribute to its ability to inhibit bacterial and fungal growth. Researchers could explore its potential as an antimicrobial agent against specific pathogens .

- Thiazole derivatives often exhibit antioxidant activity. Investigating the antioxidant potential of this compound could provide insights into its role in cellular protection and oxidative stress management .

- Given the diverse biological activities associated with thiazoles, researchers might explore whether this compound has any antiviral effects. Investigating its impact on viral replication or entry could be valuable .

- Compounds containing thiazole moieties have shown promise as antitumor agents. Researchers could assess the cytotoxicity of this compound against cancer cell lines and explore its potential as an anticancer drug .

- Thiazoles have been investigated for their neuroprotective effects. Researchers might explore whether this compound can protect neurons from damage, potentially contributing to treatments for neurodegenerative diseases .

Antimicrobial Activity

Antioxidant Properties

Antiviral Research

Cytotoxicity and Antitumor Effects

Neuroprotective Properties

Future Directions

Mechanism of Action

Target of Action

The primary target of Methyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is the succinate dehydrogenase enzyme located in the mitochondria of actively respiring cells . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.

Mode of Action

This compound interacts with its target by being reduced by the succinate dehydrogenase enzyme in the mitochondria of active cells . The reduction of this compound results in the formation of an insoluble purple formazan .

Biochemical Pathways

The biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle). The reduction of the compound by succinate dehydrogenase disrupts the normal flow of the cycle, affecting the cell’s energy production .

Pharmacokinetics

It is known that the compound is water-soluble and can be solubilized in dmso . Its bioavailability would be influenced by these properties.

Result of Action

The result of the compound’s action is the formation of an insoluble purple formazan in active cells . This can be used to assess cell viability, as the amount of formazan formed is directly proportional to the number of active cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at room temperature and protected from light

properties

IUPAC Name |

methyl 4-[[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-11-18(28-12(2)20-11)15-8-9-17(23-22-15)27-10-16(24)21-14-6-4-13(5-7-14)19(25)26-3/h4-9H,10H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USISXSVILIRECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate](/img/structure/B2844528.png)

![7-(morpholinosulfonyl)-3-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2844531.png)

![N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844532.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844537.png)

![N-(4-chlorophenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2844544.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2844546.png)

![1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide](/img/structure/B2844549.png)

![2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2844550.png)